molecular formula C20H34AuO9PS B7828667 Ridauran

Ridauran

カタログ番号 B7828667
分子量: 678.5 g/mol
InChIキー: AUJRCFUBUPVWSZ-XTZHGVARSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Auranofin is an orally available, lipophilic, organogold compound, used to treat rheumatoid arthritis, with anti-inflammatory and potential antineoplastic activities. Auranofin interacts with selenocysteine residue within the redox-active domain of mitochondrial thioredoxin reductase (TrxR), thereby blocking the activity of TrxR. As a result, this agent induces mitochondrial oxidative stress leading to the induction of apoptosis. Furthermore, this agent strongly inhibits the JAK1/STAT3 signal transduction pathway, thereby suppressing expression of immune factors involved in inflammation. TrxR, overexpressed in many cancer cell types, inhibits apoptosis, promotes cell growth and survival and plays a role in resistance to chemotherapy;  TrxR catalyzes the reduction of oxidized thioredoxin (Trx) and plays a central role in regulating cellular redox homeostasis.
An oral chrysotherapeutic agent for the treatment of rheumatoid arthritis. Its exact mechanism of action is unknown, but it is believed to act via immunological mechanisms and alteration of lysosomal enzyme activity. Its efficacy is slightly less than that of injected gold salts, but it is better tolerated, and side effects which occur are potentially less serious.

科学的研究の応用

1. Cancer Research

Ridauran has been investigated for its potential in cancer therapy. Fiskus et al. (2014) reported that Auranofin, marketed as Ridaura, exhibited preclinical efficacy in Chronic Lymphocytic Leukemia (CLL) cells. It works by inhibiting thioredoxin reductase activity and increasing intracellular reactive oxygen species levels, inducing lethal endoplasmic reticulum stress in CLL cells (Fiskus et al., 2014).

Saei et al. (2020) used chemical proteomics to deconvolute the targets of Auranofin, confirming thioredoxin reductase 1 (TXNRD1) as a main target and identifying its mechanism of action in cancer cells. This study aids in understanding how Auranofin could be repurposed for cancer therapy (Saei et al., 2020).

2. Potential Against COVID-19

During the COVID-19 pandemic, Marzo and Messori (2020) suggested that Auranofin could be a candidate for combating the SARS-CoV-2 virus. Due to its antiviral activity and tolerable toxicity, they recommended evaluating Auranofin for its effectiveness against COVID-19 (Marzo & Messori, 2020).

3. Antiparasitic Applications

Capparelli et al. (2016) explored Auranofin's use as an antiparasitic drug, specifically against Entamoeba histolytica and Giardia intestinalis. Their phase I trial indicated the safety of Auranofin and provided pharmacokinetic data supporting its potential as a broad-spectrum antiparasitic drug (Capparelli et al., 2016).

4. Anti-Angiogenic Properties

He et al. (2014) reported the anti-angiogenic activity of Auranofin on human umbilical vein endothelial cells (HUVEC) in vitro and zebrafish in vivo. Auranofin inhibited the proliferation, migration, and tube formation of HUVECs and disrupted blood vessel formation in zebrafish embryos, indicating its potential as an anti-angiogenic compound (He et al., 2014).

5. Antibacterial Properties Against MRSA

Hokai et al. (2014) demonstrated Auranofin's potent inhibitory effect on methicillin-resistant Staphylococcus aureus (MRSA) bacterial strains. This opens the possibility of using Auranofin as a treatment against various bacterial infections (Hokai et al., 2014).

特性

IUPAC Name

gold(1+);(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxane-2-thiolate;triethylphosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O9S.C6H15P.Au/c1-6(15)19-5-10-11(20-7(2)16)12(21-8(3)17)13(14(24)23-10)22-9(4)18;1-4-7(5-2)6-3;/h10-14,24H,5H2,1-4H3;4-6H2,1-3H3;/q;;+1/p-1/t10-,11-,12+,13-,14+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJRCFUBUPVWSZ-XTZHGVARSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.CC(=O)OCC1C(C(C(C(O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCP(CC)CC.CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)[S-])OC(=O)C)OC(=O)C)OC(=O)C.[Au+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34AuO9PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ridauran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ridauran
Reactant of Route 2
Reactant of Route 2
Ridauran
Reactant of Route 3
Reactant of Route 3
Ridauran
Reactant of Route 4
Reactant of Route 4
Ridauran
Reactant of Route 5
Reactant of Route 5
Ridauran
Reactant of Route 6
Reactant of Route 6
Ridauran

Citations

For This Compound
22
Citations
Z Bela - Opuscula Musealia, 2009 - ruj.uj.edu.pl
The reasons why apothecaries used to coat pills with gold or silver have been formulated in a variety of ways. L’apothicaire charitable (The Charitable Apothecary) by Jacob Girard des …
Number of citations: 1 ruj.uj.edu.pl
S Waltoś - 2009 - books.google.com
Muzeum Gustavianum otwarto w 1998 roku. Będąc muzeum uniwersyteckim, nasz obszar działania nie ogranicza się tylko do przeszłości, lecz nasze zainteresowania ukierunkowane …
Number of citations: 2 books.google.com
AJ Steiman, JE Pope, H Thiessen-Philbrook… - Rheumatology …, 2013 - Springer
Evidence supports early use of non-biologic DMARDs to prevent irreversible damage in inflammatory arthritides, including rheumatoid arthritis (RA), psoriatic arthritis (PsA), and …
Number of citations: 31 link.springer.com
ATC Vet—QM01CB05 - Interactions, 2003 - drugfuture.com
ranofin and monthly thereafter; licensed product information advises that auranofin should be withdrawn if the platelet count falls below 100 000 cells/mm3 or if signs and symptoms …
Number of citations: 2 www.drugfuture.com
Z Bela - Opuscula Musealia, 2010 - ceeol.com
The pill-gilding devices that are found on display at the Cracow Museum of Pharmacy include gold leaves, glass vessel for gum arabic and a wooden capsule for gilding pills. …
Number of citations: 0 www.ceeol.com
O CH - Drugs for the Musculo-skeletal System (M), 2019 - Wiley Online Library
Number of citations: 0
ISABELLE.. ROCHEREAU DANQUIGNY - 1990 - Éditeur inconnu
Number of citations: 0
H Jardin, N Cailleux, I Marie, H Lévesque… - La Revue de médecine …, 1996 - Elsevier
La survenue d'une atteinte musculaire au cours d'une polyarthrite rhumatoïde est relativement fréquente, en règle d'origine iatrogène. Si la myosite rhumatoïde est une entité discutée, …
Number of citations: 2 www.sciencedirect.com
C Monneret - l'actualité chimique, 2015 - new.societechimiquedefrance.fr
… en 1975, sous forme d’un sel d’or oral, un dérivé aurothioglucose, le thio-β-D-(glucopyranosyl)triéthylphosphine-aurotétracétate, connu sous le nom d’auranofine et dénommé Ridauran…
Number of citations: 0 new.societechimiquedefrance.fr
H ROUX - Médecine d'Afrique Noire, 1990 - santetropicale.com
MISE AU POINT SUR LES ANTI-INFLAMMATOIRES NON STEROIDIENS Page 1 Médecine d'Afrique Noire : 1990, 37 (4) RESUME Les divers anti-inflammatoires non stéroïdiens sont …
Number of citations: 3 www.santetropicale.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。